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Compound of Interest

Compound Name: ASK1-IN-1

Cat. No.: B11933804 Get Quote

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase

Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase

(MAPK) signaling cascade. It plays a pivotal role in the cellular response to a variety of

stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory

cytokines. Activation of ASK1 triggers downstream signaling through the p38 MAPK and c-Jun

N-terminal kinase (JNK) pathways, ultimately leading to inflammation, apoptosis, and fibrosis.

Given its central role in these pathological processes, ASK1 has emerged as a promising

therapeutic target for a range of diseases, including neurodegenerative disorders,

cardiovascular diseases, and inflammatory conditions.

This technical guide provides an in-depth overview of ASK1-IN-1, a potent and CNS-penetrant

inhibitor of ASK1. We will delve into its chemical structure, physicochemical properties, and

biological activity. Furthermore, this guide will detail the experimental protocols for its synthesis

and characterization, and visualize the key signaling pathways and experimental workflows.

Chemical Properties and Structure
ASK1-IN-1 is a small molecule inhibitor designed for high potency and selectivity against

ASK1. Its chemical and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

2-((5-cyanopyridin-2-yl)amino)-

N-(4-

(cyclopropyl(methyl)amino)-2-

methylphenyl)-4-

(trifluoromethyl)benzamide

[1]

CAS Number 2411382-24-4 [1]

Molecular Formula C26H23F3N6O [1]

Molecular Weight 504.5 g/mol [1]

Appearance White to off-white solid

Solubility Soluble in DMSO

Biological Activity
ASK1-IN-1 has been demonstrated to be a potent inhibitor of ASK1 in both biochemical and

cellular assays. Its inhibitory activity is summarized in the table below.

Assay Type IC50 Reference

Biochemical IC50 21 nM [1]

Cellular IC50 138 nM [1]

Experimental Protocols
Synthesis of ASK1-IN-1
The synthesis of ASK1-IN-1 is based on the procedures outlined by Xin et al. (2020).[1] A

detailed, step-by-step protocol is provided below.

Scheme 1: Synthesis of ASK1-IN-1
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Amide Coupling

2-amino-N-(4-(cyclopropyl(methyl)amino)-2-methylphenyl)-4-(trifluoromethyl)benzamide

ASK1-IN-1
HATU, DIPEA, DMF

2-bromo-5-cyanopyridine
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Caption: General synthetic scheme for ASK1-IN-1.

Step 1: Synthesis of 2-amino-N-(4-(cyclopropyl(methyl)amino)-2-methylphenyl)-4-

(trifluoromethyl)benzamide (Intermediate A)

To a solution of 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in N,N-dimethylformamide

(DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

The mixture is stirred at room temperature for 15 minutes.

4-(cyclopropyl(methyl)amino)-2-methylaniline (1.1 eq) is added, and the reaction is stirred at

room temperature for 16 hours.

The reaction mixture is diluted with water and extracted with ethyl acetate.

The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated

under reduced pressure.

The crude product is purified by column chromatography to afford Intermediate A.

Step 2: Synthesis of ASK1-IN-1

To a solution of Intermediate A (1.0 eq) and 2-bromo-5-cyanopyridine (1.2 eq) in a suitable

solvent such as dioxane is added a palladium catalyst (e.g., Pd2(dba)3, 0.1 eq) and a ligand
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(e.g., Xantphos, 0.2 eq).

A base such as cesium carbonate (2.0 eq) is added, and the reaction mixture is heated to

reflux for 16 hours.

The reaction is cooled to room temperature, diluted with water, and extracted with ethyl

acetate.

The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.

The crude product is purified by column chromatography to yield ASK1-IN-1.

Biochemical ASK1 Kinase Assay
The following protocol is a representative method for determining the biochemical IC50 of

ASK1-IN-1.
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Biochemical Assay Workflow

Start

Prepare Reagents:
- ASK1 Enzyme

- Substrate (e.g., MKK6)
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- ASK1-IN-1 (serial dilutions)

Incubate ASK1 with
ASK1-IN-1

Initiate Kinase Reaction
(add Substrate and ATP)
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(e.g., add EDTA)

Detect Signal
(e.g., ADP-Glo Assay)

Data Analysis:
- Plot % inhibition vs. [Inhibitor]

- Calculate IC50

End
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Caption: Workflow for ASK1 biochemical assay.
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Reagents:

Recombinant human ASK1 enzyme.

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

Substrate (e.g., inactive MKK6).

ATP.

ASK1-IN-1 (serially diluted in DMSO).

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

Procedure:

Add kinase buffer to the wells of a 384-well plate.

Add ASK1-IN-1 at various concentrations.

Add ASK1 enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room

temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Incubate for a specific time (e.g., 60 minutes) at 30°C.

Stop the reaction according to the detection kit manufacturer's protocol (e.g., by adding

ADP-Glo™ Reagent).

Measure the luminescence to determine the amount of ADP produced, which is

proportional to the kinase activity.

Calculate the percent inhibition for each concentration of ASK1-IN-1 and determine the

IC50 value by fitting the data to a dose-response curve.

Cellular HEK293 AP-1 Reporter Assay
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This assay measures the ability of ASK1-IN-1 to inhibit the ASK1 signaling pathway in a

cellular context.

Cell Line: HEK293 cells stably expressing an Activator Protein-1 (AP-1) luciferase reporter

construct.

Procedure:

Seed the HEK293 AP-1 reporter cells in a 96-well plate and incubate overnight.

Treat the cells with serial dilutions of ASK1-IN-1 for 1 hour.

Stimulate the ASK1 pathway by adding an activator (e.g., sorbitol or TNF-α).

Incubate the cells for an appropriate time (e.g., 6 hours) to allow for reporter gene

expression.

Lyse the cells and measure the luciferase activity using a luminometer.

Calculate the percent inhibition of AP-1 reporter activity for each concentration of ASK1-
IN-1 and determine the cellular IC50.

Mechanism of Action and Signaling Pathway
ASK1 is activated by various stress signals, which leads to the dissociation of its inhibitor,

thioredoxin (Trx).[2] Once activated, ASK1 autophosphorylates and subsequently

phosphorylates and activates downstream kinases, MKK4/7 and MKK3/6.[3] These, in turn,

activate the JNK and p38 MAPK pathways, respectively.[3] ASK1-IN-1 is an ATP-competitive

inhibitor that binds to the ATP-binding pocket of ASK1, thereby preventing its kinase activity

and blocking the downstream signaling cascade.[1]
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Caption: The ASK1 signaling pathway and the point of inhibition by ASK1-IN-1.

Conclusion
ASK1-IN-1 is a potent and selective inhibitor of ASK1 with good CNS penetration. Its ability to

effectively block the ASK1 signaling cascade makes it a valuable research tool for investigating

the role of ASK1 in various physiological and pathological processes. Furthermore, its

favorable pharmacological properties suggest its potential as a therapeutic agent for the

treatment of diseases driven by ASK1-mediated stress responses. This technical guide

provides a comprehensive resource for researchers and drug development professionals
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working with ASK1-IN-1, offering detailed information on its properties, synthesis, and

biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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